molecular formula C17H18N4O3 B2667853 3-methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1235348-40-9

3-methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2667853
CAS No.: 1235348-40-9
M. Wt: 326.356
InChI Key: ZIWYJFWOHLHLME-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications

Discovery of Novel Inhibitors

A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds, including examples like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, demonstrate potent and highly selective ATM inhibition with suitable ADME properties for oral administration. Their efficacy in combination with the DSB-inducing agent irinotecan was observed in disease-relevant models, highlighting their potential for therapeutic applications (Degorce et al., 2016).

Antimicrobial Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as potential antimicrobial agents. The synthesis of novel derivatives demonstrated activity against various bacterial and fungal strains. This research underlines the role of pyrazole and quinoline derivatives in developing new antimicrobial therapies, showcasing the versatility of these compounds in addressing resistance issues (Holla et al., 2006).

Synthesis and Biological Investigations

Efficient synthesis methods for quinolinyl chalcones containing a pyrazole group have been developed, yielding compounds with promising antimicrobial properties. These findings indicate the potential of such compounds in developing new antimicrobial and antioxidant agents, further emphasizing the significance of the chemical framework in pharmacological research (Prasath et al., 2015).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds have shown potent cytotoxicity, indicating their potential as leads for the development of new anticancer agents (Deady et al., 2003).

Antioxidant Properties

The synthesis of pyrazolo[4,3-c]quinoline-3,4-diones and their antioxidant activities have been investigated, highlighting the potential of these compounds in combating oxidative stress-related diseases. The specific substitution patterns on the quinoline nucleus can significantly influence the antioxidant activity, providing insights for the design of more effective antioxidant compounds (Tomassoli et al., 2016).

Properties

IUPAC Name

3-methoxy-1-methyl-N-(2-quinolin-8-yloxyethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-21-11-13(17(20-21)23-2)16(22)19-9-10-24-14-7-3-5-12-6-4-8-18-15(12)14/h3-8,11H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWYJFWOHLHLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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